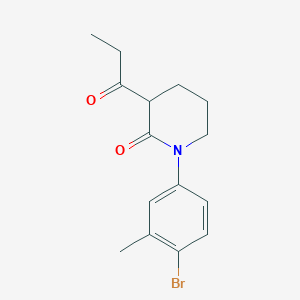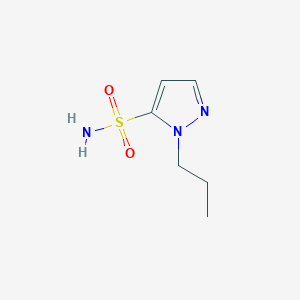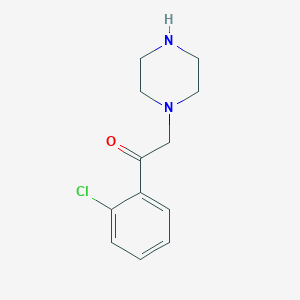
1-(2-Chlorophenyl)-2-piperazin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one is an organic compound that features a chlorophenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-one
- 1-(2-Chlorophenyl)-2-(morpholin-1-yl)ethan-1-one
Comparison: 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one is unique due to the presence of the piperazine ring, which can confer different biological activities compared to similar compounds with piperidine or morpholine rings. The specific substitution pattern on the phenyl ring also contributes to its distinct properties.
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 |
InChI Key |
PPZLYTWNQAISLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


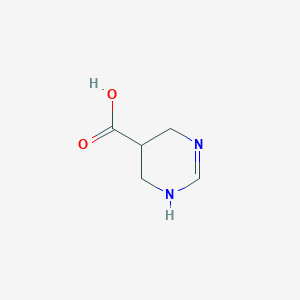
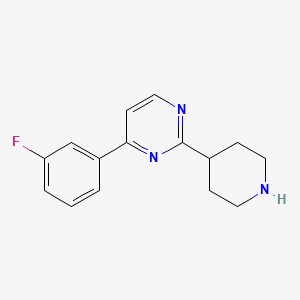
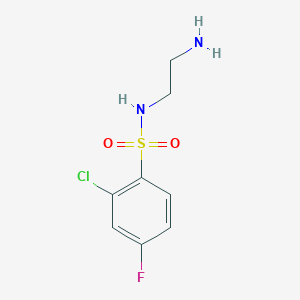
![4-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13251633.png)
![4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13251647.png)
![4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13251652.png)
![2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13251653.png)
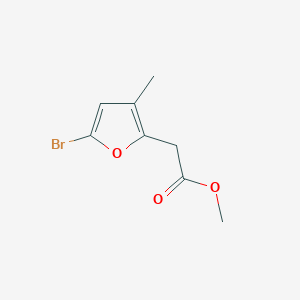
![N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine](/img/structure/B13251659.png)
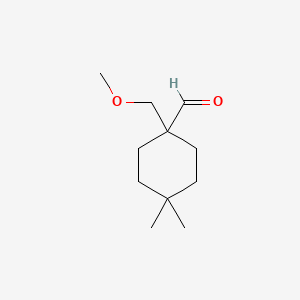

![1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13251675.png)
